molecular formula C5H8N2O2S2 B2422911 4-Ethyl-1,3-thiazole-2-sulfonamide CAS No. 1339576-21-4

4-Ethyl-1,3-thiazole-2-sulfonamide

Cat. No.: B2422911
CAS No.: 1339576-21-4
M. Wt: 192.25
InChI Key: QHLVNHUKFDSOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,3-thiazole-2-sulfonamide is a heterocyclic organic compound that contains a thiazole ring with an ethyl group at the 4-position and a sulfonamide group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and natural products .

Mechanism of Action

Target of Action

Thiazoles, the core structure of this compound, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) . These compounds target a variety of biological receptors and enzymes, suggesting that 4-Ethyl-1,3-thiazole-2-sulfonamide may also interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to interact with their targets and cause changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole derivatives have been shown to inhibit the synthesis of certain neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of green and safer reagents, catalysts, solvents, and auxiliaries in place of conventional toxic chemicals and solvents can reduce the harmful impact on the environment and human health . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-thiazole-2-sulfonamide typically involves the reaction of 4-ethylthiazole with sulfonamide reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-thiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-1,3-thiazole-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,3-thiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-1,3-thiazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVNHUKFDSOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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